3-(Benzo[d][1,3]dioxol-5-yl)butanoic acid
Description
3-(Benzo[d][1,3]dioxol-5-yl)butanoic acid is an organic compound characterized by the presence of a benzo[d][1,3]dioxole ring attached to a butanoic acid chain
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)butanoic acid |
InChI |
InChI=1S/C11H12O4/c1-7(4-11(12)13)8-2-3-9-10(5-8)15-6-14-9/h2-3,5,7H,4,6H2,1H3,(H,12,13) |
InChI Key |
FVUFJLPORDLVTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)C1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)butanoic acid typically involves the reaction of benzo[d][1,3]dioxole derivatives with butanoic acid precursors. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where benzo[d][1,3]dioxol-5-ylboronic acid reacts with a butanoic acid derivative under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 3-(Benzo[d][1,3]dioxol-5-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Formation of benzo[d][1,3]dioxole-5-carboxylic acid.
Reduction: Formation of 3-(Benzo[d][1,3]dioxol-5-yl)butanol.
Substitution: Formation of halogenated derivatives of the benzo[d][1,3]dioxole ring.
Scientific Research Applications
3-(Benzo[d][1,3]dioxol-5-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
- 3-(Benzo[d][1,3]dioxol-5-yl)acrylic acid
- 3-(Benzo[d][1,3]dioxol-5-yl)propanoic acid
- 3-(Benzo[d][1,3]dioxol-5-yl)butanol
Uniqueness: 3-(Benzo[d][1,3]dioxol-5-yl)butanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its benzo[d][1,3]dioxole ring provides a stable aromatic system, while the butanoic acid chain offers versatility in chemical modifications .
Biological Activity
3-(Benzo[d][1,3]dioxol-5-yl)butanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety linked to a butanoic acid chain. This structural arrangement is crucial for its biological activity, as the dioxole ring can influence interactions with biological targets.
Research indicates that 3-(benzo[d][1,3]dioxol-5-yl)butanoic acid may exhibit various mechanisms of action, including:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as α-amylase, which is involved in carbohydrate metabolism. By binding to the active site, it prevents starch breakdown into glucose, potentially aiding in blood sugar regulation.
- Antioxidant Activity : Compounds with the benzodioxole structure often demonstrate antioxidant properties. This activity can protect cells from oxidative stress and may contribute to neuroprotective effects.
Antidiabetic Properties
The compound has been investigated for its potential as an antidiabetic agent . Studies suggest that it may help manage blood glucose levels by inhibiting carbohydrate-digesting enzymes.
Antimicrobial Activity
Preliminary studies have shown that derivatives of benzodioxole compounds exhibit significant antimicrobial properties. The presence of bulky hydrophobic groups in these compounds enhances their efficacy against various bacterial strains, including resistant strains like MRSA .
Anticancer Potential
Research on related compounds indicates potential anticancer activity. For instance, derivatives of benzodioxole have shown effectiveness against several cancer cell lines, including prostate and pancreatic cancers. The mechanism may involve apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
